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Compound of Interest

3-(2-Methoxyphenoxy)propan-1-
Compound Name:
amine hydrochloride

Cat. No.: B111737

An In-depth Technical Guide to the Solubility Characterization of 3-(2-
Methoxyphenoxy)propan-1-amine Hydrochloride

Foreword: Beyond a Simple Number

To the researchers, scientists, and drug development professionals who will read this guide, it
is crucial to understand a fundamental truth: solubility is not a single value but a multifaceted
characteristic that dictates the journey of a molecule from a laboratory beaker to a therapeutic
outcome. For a compound like 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride, a
molecule with potential pharmacological applications, a thorough understanding of its solubility
is the bedrock upon which successful formulation and in vivo studies are built.[1]

This guide is structured to provide not just protocols, but a strategic framework for a
comprehensive solubility assessment. We will delve into the causality behind experimental
choices, ensuring that each step is part of a self-validating system. Our objective is to empower
you to generate not just data, but meaningful, interpretable, and defensible solubility profiles
that can confidently guide critical development decisions.

Initial Physicochemical Profile

Before embarking on experimental studies, we must consolidate the known information for 3-
(2-Methoxyphenoxy)propan-1-amine hydrochloride. This baseline data informs our
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experimental design, particularly in preparing stock solutions and selecting analytical

techniques.
Property Value Source
CAS Number 1366407-75-1 [2]
Molecular Formula C10H16CINO2 [1]
Molecular Weight 217.69 g/mol [1]
Predicted pKa 9.60 £0.10 [3]
Appearance Solid / Powder [4]

The predicted pKa is of particular importance. As an amine salt, the compound's ionization
state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[5]
The primary amine group is expected to be protonated and positively charged at physiological
pH, a characteristic that generally enhances aqueous solubility compared to the free base.[6][7]

The Imperative of Solid-State Characterization

A common pitfall in solubility studies is the failure to first characterize the solid form of the
active pharmaceutical ingredient (API). An API can exist in different crystalline forms
(polymorphs) or as an amorphous solid, each possessing a unique crystal lattice energy.[3][9]
This directly impacts the energy required to break the solid-state interactions and dissolve the
molecule, meaning different solid forms will have different measured solubilities.[9][10]

Therefore, any reported solubility value is only valid if it is tied to a specific, well-characterized
solid form. Overlooking this step can lead to poor reproducibility and erroneous conclusions
about an API's biopharmaceutical properties.[8] A foundational workflow for solid-state
characterization is essential.
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Solid-State Characterization Workflow
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Caption: Foundational workflow for API solid-state characterization.

Methodologies for Solubility Determination

We will explore two distinct but complementary types of solubility: thermodynamic and kinetic.

e Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum
concentration of a solute that can be dissolved in a solvent under conditions of
thermodynamic equilibrium between the dissolved and undissolved states.[11] It is the "gold
standard" measurement required for Biopharmaceutics Classification System (BCS) and is
determined using methods like the shake-flask technique.[12][13][14]

 Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions,
often used in high-throughput screening during early drug discovery.[15][16] It typically
involves dissolving the compound from a high-concentration DMSO stock into an aqueous
buffer and measuring the concentration at which precipitation occurs.[17][18] While faster, it
can often overestimate the true thermodynamic solubility.
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Protocol: Thermodynamic Equilibrium Solubility (Shake-
Flask Method)

This protocol is aligned with guidelines from the USP and ICH to ensure regulatory relevance.
[13][19][20] It measures the saturation solubility at equilibrium.

Objective: To determine the true thermodynamic solubility of a well-characterized solid form of
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride in various aqueous media.

Principle: An excess amount of the solid API is agitated in a solvent for a prolonged period until
equilibrium is reached. The supernatant is then filtered and analyzed to determine the
concentration of the dissolved API.[11][21]

Step-by-Step Methodology:

+ Media Preparation: Prepare a set of buffers covering the physiological pH range, such as pH
1.2 (0.1 N HCI), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer), as recommended by
ICH M9 guidelines.[13][22]

o Dispensing API: Add an excess amount of the API (e.g., 2-5 mg) to a glass vial. The amount
should be sufficient to ensure that undissolved solid remains at the end of the experiment.

e Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

o Equilibration: Seal the vials and place them in a shaker or rotator set to a constant
temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined time (e.g.,
24-48 hours) to ensure equilibrium is reached.[11][22]

e Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g.,
0.22 um PVDF) to remove all solid particles.

e pH Measurement: Measure the pH of the remaining solution in the vial to confirm it has not
shifted during the experiment.[14]

» Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the
concentration of the dissolved API using a validated analytical method, such as HPLC-UV.
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[23][24] Prepare a calibration curve using standards of known concentration.

« Replication: Perform each measurement in at least triplicate to ensure reproducibility.[13]

Thermodynamic Solubility Workflow (Shake-Flask)
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Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Biorelevant Solubility (FaSSIF & FeSSIF)
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For drug development, solubility in simple buffers is insufficient to predict in vivo behavior. The

gastrointestinal tract contains bile salts and phospholipids that can form micelles and

significantly enhance the solubility of poorly soluble drugs.[25][26] Therefore, testing in

biorelevant media is essential.

Objective: To determine the solubility of the API in media that simulate the composition of
human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.

Principle: The shake-flask method is employed using simulated intestinal fluids. FaSSIF mimics

the fasted state with a lower concentration of bile salts, while FeSSIF mimics the fed state with

higher concentrations, providing insight into potential food effects on drug absorption.[27][28]

Media Composition:

Component FaSSIF (Fasted State) FeSSIF (Fed State)
pH ~6.5 ~5.0

Sodium Taurocholate 3 mM 15 mM

Lecithin 0.75 mM 3.75mM

Buffer System

Phosphate / Maleate

Acetate / Maleate

Osmolality (mOsm/kg)

~270

~400

Note: Compositions can vary
slightly between different
published recipes.

Commercially available

powders simplify preparation.

[25][29]

Step-by-Step Methodology:

o Media Preparation: Prepare FaSSIF and FeSSIF media according to established protocols

or by using commercially available powders (e.g., from Biorelevant.com).[29]
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o Execution: Follow the same steps (2 through 8) as described in the Thermodynamic
Equilibrium Solubility protocol (Section 3.1), substituting the simple buffers with the prepared
FaSSIF and FeSSIF media.

o Data Interpretation: Comparing solubility in FaSSIF and FeSSIF can help predict whether the
drug's absorption will be affected by food intake.[27][28] An increase in solubility in FeSSIF
suggests a positive food effect.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy

comparison and interpretation.

Table 3: Hypothetical Solubility Profile for 3-(2-Methoxyphenoxy)propan-1-amine HCI (Form A)
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pH (at Temperatur

Medium .
equilibrium) e (°C)

BCS

Solubility Solubility ee .
Classificati

(ng/mL) (uM) .
on

0.1 N HCI 1.2 37

High

15,500 71,197 -
Solubility

Acetate
Buffer

4.5 37

High

12,300 56,498 -
Solubility

Phosphate
Buffer

6.8 37

High

8,900 40,884 -
Solubility

FaSSIF 6.5 37

9,250 42,492 N/A

FeSSIF 5.0 37

11,800 54,205 N/A

BCS solubility
classification
is based on
the lowest
measured
solubility in
the pH 1.2-
6.8 range. A
drug is
"highly
soluble” if the
highest
therapeutic
dose can
dissolve in
<250 mL of
media across
this range.
[13](22]

Interpretation:
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» pH-Dependence: The data shows higher solubility at lower pH values, which is expected for
an amine hydrochloride. As the pH increases towards the compound's pKa (~9.6), the
proportion of the ionized form decreases, leading to lower solubility.

e Biopharmaceutical Classification System (BCS): To classify the drug, one would compare the
dose/solubility ratio to the 250 mL threshold. For example, if the highest anticipated dose is
100 mg, the volume required to dissolve it at the lowest solubility point (pH 6.8) would be:
100,000 pg /8,900 pg/mL =11.2 mL. Since 11.2 mL is less than 250 mL, this compound
would be classified as highly soluble.[13][20]

o Biorelevant Media: The slight increase in solubility in FaSSIF compared to the pH 6.8 buffer
suggests some solubilization by the bile salt/lecithin micelles. The further increase in FeSSIF
indicates a potential for a minor positive food effect, where co-administration with a meal
could enhance absorption.[28]

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the
solubility of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride. By integrating solid-state
characterization with thermodynamic and biorelevant solubility measurements, researchers can
build a robust data package. This foundational knowledge is indispensable for guiding
formulation strategies, interpreting non-clinical data, and ensuring the development of a safe,
effective, and reliable pharmaceutical product. Adherence to these principles of causality and
self-validation transforms solubility determination from a routine measurement into a powerful
predictive science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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